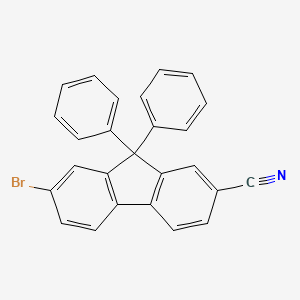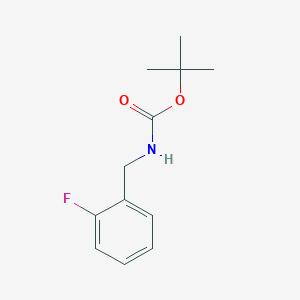
Tert-butyl 2-fluorobenzylcarbamate
Vue d'ensemble
Description
Tert-butyl 2-fluorobenzylcarbamate, also known as Fmoc-2-Fluoro-4-(tert-butoxycarbonyl)aniline, is a chemical compound used in the field of organic chemistry. It is a derivative of 2-fluoroaniline and is used as a protecting group for amino acids during peptide synthesis.
Mécanisme D'action
Tert-butyl 2-fluorobenzylcarbamate acts as a protecting group for amino acids by blocking the N-terminal amino group. The compound is attached to the amino group of the amino acid and can be easily removed by treatment with a base such as piperidine. This allows for the synthesis of longer peptides without interfering with the peptide bond formation.
Biochemical and Physiological Effects:
Tert-butyl 2-fluorobenzylcarbamate does not have any known biochemical or physiological effects as it is used only for chemical synthesis purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Tert-butyl 2-fluorobenzylcarbamate as a protecting group for amino acids has several advantages. It is stable under basic conditions and can be easily removed by treatment with a base. It also does not interfere with peptide bond formation and can be used for the synthesis of longer peptides. However, the compound is not suitable for the protection of the side chains of amino acids and can only be used for the protection of the N-terminal amino group.
Orientations Futures
The use of Tert-butyl 2-fluorobenzylcarbamate in peptide synthesis has opened up new avenues for the development of peptide libraries and peptide conjugates. Future research can focus on the development of new protecting groups for the side chains of amino acids and the synthesis of longer and more complex peptides. The use of Tert-butyl 2-fluorobenzylcarbamate in the development of new drugs and pharmaceuticals can also be explored.
Applications De Recherche Scientifique
Tert-butyl 2-fluorobenzylcarbamate is widely used in the field of peptide synthesis as a protecting group for amino acids. It is used to protect the N-terminal amino group of amino acids during solid-phase peptide synthesis. The compound is also used in the synthesis of various peptide libraries and for the preparation of peptide conjugates.
Propriétés
IUPAC Name |
tert-butyl N-[(2-fluorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMBCTDYIIRIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212788 | |
| Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153903-21-0 | |
| Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153903-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(2-fluorophenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



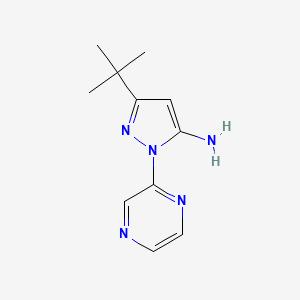


![tert-Butyl 6-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3242865.png)
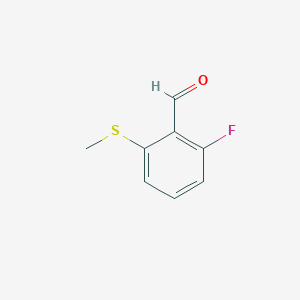
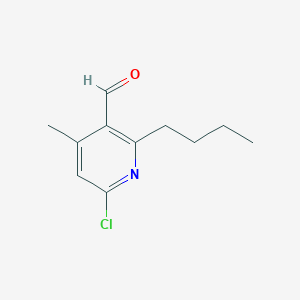
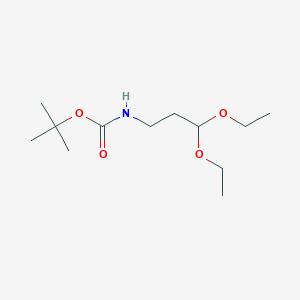
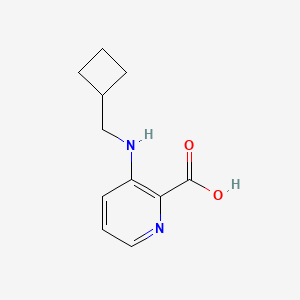


![(R)-55'66'77'88'-Octahydro-33'-bis([11':3'1''-terphenyl]-5'-yl)-[11'-binaphthalene]-22'-diol](/img/structure/B3242931.png)
